1-Oxo-1lambda~5~-quinolin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxidoquinolin-1-ium-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRGIDVVKRNORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489069 | |
| Record name | 1-Oxo-1lambda~5~-quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62141-03-1 | |
| Record name | 1-Oxo-1lambda~5~-quinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Oxo 1λ⁵ Quinolin 3 Amine and Its Analogues
Strategies for the Construction of the Quinoline (B57606) Scaffold
The formation of the fundamental quinoline ring system is the initial and crucial step. Various classical and modern synthetic strategies are utilized to build this heterocyclic framework.
Traditional Cyclization Approaches and their Modern Adaptations
Several named reactions have been the bedrock of quinoline synthesis for over a century, and their modern adaptations continue to provide efficient routes to this scaffold.
Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. nih.govwikipedia.org The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. nih.govwikipedia.org Modern modifications often employ catalysts like p-toluenesulfonic acid, iodine, or various Lewis acids to improve yields and reaction conditions. wikipedia.orgorganic-chemistry.org For instance, a novel Friedländer-type reaction has been developed for the synthesis of 3-aryl quinolines. daneshyari.com The versatility of this method makes it a cornerstone in the synthesis of polysubstituted quinolines. nih.govnih.gov
Skraup Synthesis: In the classic Skraup synthesis, aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. pharmaguideline.comwikipedia.org The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org While effective, the reaction can be vigorous. wikipedia.org Modern modifications focus on milder conditions and alternative oxidizing agents, such as arsenic acid, to control the reaction's exothermicity. wikipedia.org The Skraup reaction is highly versatile for preparing a wide range of quinoline derivatives by using appropriately substituted anilines. google.comresearchgate.net
Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones. wikipedia.org The reaction is catalyzed by Brønsted or Lewis acids. wikipedia.orgsynarchive.com The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org This method is particularly useful for synthesizing substituted quinolines. researchgate.netslideshare.net
| Reaction | Reactants | Key Features |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Acid or base-catalyzed, versatile for polysubstituted quinolines. nih.govwikipedia.orgnih.gov |
| Skraup Synthesis | Aniline + Glycerol + Sulfuric acid + Oxidizing agent | Can be vigorous, versatile for various quinoline derivatives. pharmaguideline.comwikipedia.orggoogle.com |
| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | Acid-catalyzed, useful for substituted quinolines. wikipedia.orgsynarchive.comresearchgate.net |
Multi-Component Reactions (MCRs) and Cascade Processes for Quinoline Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules like quinolines. organic-chemistry.org Cascade reactions, involving a sequence of intramolecular reactions, also provide elegant pathways to the quinoline core.
Recent advancements have led to the development of various MCRs for quinoline synthesis. nih.gov For example, a one-pot, three-component synthesis of 3-amino alkylated indoles via a Mannich-type reaction has been reported, showcasing the power of MCRs in generating functionalized heterocycles. rsc.org Similarly, regioselective one-pot three-component syntheses of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives have been developed. rsc.org Palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines have also been shown to be an effective method for accessing quinoline scaffolds. nih.gov
Selective Oxidation Pathways to Quinoline N-Oxides
Once the quinoline scaffold is in place, the next step towards 1-oxo-1λ⁵-quinolin-3-amine is the selective oxidation of the quinoline nitrogen to form the corresponding N-oxide. Quinoline N-oxides are valuable intermediates in the synthesis of various biologically active molecules. liverpool.ac.uk
Direct N-Oxidation Methods
Direct oxidation of the quinoline nitrogen is a common method to produce quinoline N-oxides. This transformation is typically achieved using various oxidizing agents. A transition-metal-free method for the construction of 3-substituted or 3,4-disubstituted quinolines has been reported which involves a direct oxidative cyclocondensation reaction. nih.gov
Deoxygenative C-H Functionalization Routes via N-Oxides
Quinoline N-oxides serve as versatile intermediates for further functionalization of the quinoline ring through deoxygenative C-H functionalization. This strategy allows for the introduction of various substituents at different positions of the quinoline core. organic-chemistry.orgbohrium.comnih.govacs.org This approach offers high regioselectivity and is a powerful tool for creating diverse quinoline derivatives. organic-chemistry.orgbohrium.comnih.govacs.org For instance, Ru-catalyzed deoxygenative regioselective C8–H arylation of quinoline N-oxides has been developed. figshare.com Furthermore, metal-catalyzed regioselective C-H functionalization of quinoline N-oxides at the 8-position has been reported, including direct iodination and amidation. acs.orgkaist.ac.kr
Regioselective Amination at the C3 Position of the Quinoline Ring System
The final step in the synthesis of 1-oxo-1λ⁵-quinolin-3-amine is the introduction of an amino group at the C3 position of the quinoline N-oxide ring. Achieving regioselectivity in this amination step is crucial.
While direct C-H amination of quinoline N-oxides is an area of active research, other strategies are often employed. One common approach involves the introduction of a leaving group at the C3 position, which can then be displaced by an amino group. Alternatively, functional group transformations of a substituent already present at the C3 position can lead to the desired amine. For example, the reduction of a nitro group or the hydrolysis of a nitrile at the C3 position would yield the 3-amino functionality. The regioselective functionalization of quinolines through C-H activation is a topic of comprehensive reviews. nih.gov The synthesis of 4-aminoquinolines has also been extensively reviewed, providing insights into amination strategies that could potentially be adapted for the 3-amino series. nih.gov
Introduction of Amino Functionality at C3
The introduction of an amino group at the C3 position of the quinoline N-oxide core is a key step in the synthesis of the target compound. Various methodologies have been developed to achieve this transformation.
One approach involves the direct amination of quinoline N-oxides. While C2-amination of quinoline N-oxides has been extensively studied, C3-functionalization presents a greater challenge. nih.gov However, recent advancements have demonstrated the feasibility of gold-catalyzed C3-H functionalization of quinoline N-oxides. researchgate.net This method allows for the direct coupling of anilines (both primary and secondary) at the C3 position in a redox-neutral manner. researchgate.net Mechanistic studies, including deuterium-labeling experiments, suggest a pathway involving C2-auration followed by a concerted C3 nucleophilic addition. researchgate.net
Another strategy involves the use of multicomponent reactions. For instance, a three-component reaction of 4-azido-quinolin-2(1H)-ones with cyclic ketones and cycloamines can lead to the formation of amidine derivatives at the C4 position, which could potentially be converted to the desired C3-amino functionality through subsequent transformations. nih.gov
The following table summarizes a selection of methods for introducing amino or related functionalities onto the quinoline ring system.
| Reagents | Position | Product Type | Reference |
| Indoles, Tertiary Anilines | C3 | C-C coupled products | researchgate.net |
| Primary and Secondary Anilines | C3 | C-N coupled products | researchgate.net |
| 4-azido-quinolin-2(1H)-ones, Cyclohexanone, Piperidine | C4 | Amidine | nih.gov |
| o-Aminoaldehydes, Pyrazolones | C3 | Pyrazolo[3,4-b]quinolines | mdpi.com |
Sequential Functionalization Strategies
Sequential functionalization provides a powerful approach to construct complex quinoline derivatives by introducing different functional groups in a stepwise manner. The N-oxide group is often employed as a directing group to control the regioselectivity of these reactions. researchgate.netresearchgate.net
For example, the N-oxide can direct C-H activation to introduce substituents at the C2 and C8 positions. researchgate.netnih.gov A variety of transition metals, including rhodium, palladium, and copper, have been utilized to catalyze these C-H functionalization reactions. nih.gov Following the introduction of a substituent at one position, further modifications can be carried out at other sites on the quinoline ring. For instance, a C8-olefinated quinoline N-oxide can be further transformed into other useful molecules. acs.org
A three-step procedure has been reported for the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, involving an N-oxidation reaction, followed by C2-amide formation and a C4 SNAr reaction. researchgate.net This highlights how a sequence of reactions can be used to build up the desired functionality.
Integrated Synthetic Routes to 1-Oxo-1λ⁵-quinolin-3-amine
Stepwise Synthesis from Precursors
The synthesis of 1-oxo-1λ⁵-quinolin-3-amine can be achieved through a stepwise approach starting from readily available precursors. A common strategy involves the initial synthesis of the quinoline ring system, followed by N-oxidation and subsequent introduction of the amino group at the C3 position.
The Friedländer condensation is a classical and versatile method for constructing the quinoline core, typically by reacting an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group. mdpi.com Alternatively, the Pfitzinger synthesis utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.com
Once the quinoline ring is formed, N-oxidation can be accomplished using various oxidizing agents. The resulting quinoline N-oxide is then subjected to amination at the C3 position, as discussed in section 2.3.1.
A new series of amino acid derivatives of quinolines has been synthesized through the hydrolysis of amino acid methyl esters of quinoline carboxamides using an alkali hydroxide. mdpi.com This suggests a potential route where a C3-carboxy functionalized quinoline could be converted to the corresponding amine.
One-Pot and Tandem Reactions
One-pot and tandem reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without isolating intermediates. helsinki.firesearchgate.net
Several one-pot methodologies have been developed for the synthesis of quinoline derivatives. For example, the synthesis of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates has been achieved through a one-pot reaction of aromatic amines and diethyl malonate. helsinki.fi Another example is the one-pot, three-component condensation reaction for preparing N-Mannich products of tetrahydroquinoline. nih.gov
A one-pot process for preparing 7-heterocyclyl-substituted 3-quinolonecarboxylic acid derivatives has also been reported. google.com Furthermore, a one-pot, three-component reaction has been utilized to synthesize novel amidines from 4-azido-quinolin-2(1H)-ones. nih.gov These methods, while not directly yielding the target molecule, demonstrate the power of one-pot strategies in assembling complex quinoline structures which could be further elaborated.
The following table provides examples of one-pot synthetic methods for quinoline derivatives.
| Reactants | Product | Catalyst/Conditions | Reference |
| Aromatic amines, Diethyl malonate | 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinates | Diphenyl ether, Triethyl amine | helsinki.fi |
| Formaldehyde, Amine, Tetrahydroquinoline | 1,2,3,4-tetrahydroquinoline Mannich base derivatives | Ethanol, HCl | nih.gov |
| 4-azido-quinolin-2(1H)-ones, Cyclohexanone, Piperidine | Amidine derivatives | DMF | nih.gov |
Green Chemistry Principles in the Synthesis of 1-Oxo-1λ⁵-quinolin-3-amine
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. acs.org This involves the use of environmentally benign solvents, catalysts, and energy-efficient processes. orientjchem.orgnih.gov
Solvent-Free and Catalytic Approaches
Solvent-free reactions and the use of efficient catalysts are key tenets of green chemistry. researchgate.net A one-pot, multicomponent, and solvent-free reaction has been described for the synthesis of conjugated enaminones. researchgate.net This approach offers advantages in terms of reduced solvent waste and potentially shorter reaction times.
The use of nanocatalysts is another promising area in green quinoline synthesis, offering high efficiency and the potential for catalyst recycling. acs.org For instance, tannic acid, a biodegradable and inexpensive natural polyphenol, has been explored as a Lewis acid catalyst for the synthesis of aminoalkyl and amidoalkyl naphthols. orientjchem.org
Furthermore, sonochemical methods, which utilize ultrasound to promote reactions, can lead to significantly shorter reaction times and often use water as a solvent, making them an environmentally friendly alternative to conventional heating. nih.gov A sonochemical protocol for the synthesis of 1,3,5-triazine (B166579) derivatives has been shown to be significantly "greener" than classical methods. nih.gov While not directly applied to the synthesis of 1-oxo-1λ⁵-quinolin-3-amine, these green methodologies offer valuable strategies that could be adapted for its synthesis.
Microwave-Assisted and Photochemical Synthesis
Modern synthetic chemistry has increasingly turned to microwave (MW) irradiation and photochemical methods to drive reactions, offering significant advantages over conventional heating. These techniques are noted for their ability to reduce reaction times, increase product yields, and often provide access to novel chemical spaces under milder conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of quinoline and related heterocyclic scaffolds. nih.gov The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter synthesis times, improved yields, and often cleaner reaction profiles compared to traditional heating methods. nih.govresearchgate.net This technology has been successfully applied to one-pot, multi-component reactions, which are highly valued for their efficiency and atom economy. nih.gov
For instance, a variety of quinoline and quinazolinone analogues have been synthesized using this approach. One-pot syntheses of steroid-quinoline hybrids have been achieved by reacting β-chlorovinyl aldehydes with different arylamines under microwave irradiation in DMF, a process that is notable for being catalyst-free. rsc.org The efficiency of these reactions can be influenced by the electronic and steric properties of the substituents on the aniline starting material. rsc.org Similarly, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been accomplished through a three-component cyclocondensation of anthranilic acid, phenylacetyl chloride, and substituted anilines under solvent-free microwave conditions. researchgate.net The advantages of these microwave-promoted processes include not only rate enhancement and high yields but also easier work-up procedures and reduced energy consumption. nih.gov
| Reactants | Product Type | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Steroidal β-chlorovinyl aldehydes, Arylamines | Steroid-quinoline hybrids | DMF, MW irradiation | One-pot, catalyst-free, efficient | rsc.org |
| Anthranilic acid, Phenylacetyl chloride, Substituted anilines | Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones | Solvent-free, MW irradiation | Rapid, high yields, rate enhancement | researchgate.net |
| 2-Aminopyridine, Cyanamide, Aldehydes/Ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Neat, MW irradiation (120 °C, 15 min) | Green, one-pot, high-yield, rapid | nih.gov |
| Anthranilic acids, Amides | 4-Oxo-3,4-dihydroquinazolines | MW irradiation | Reduced reaction times, increased yields over thermal methods | nih.gov |
Photochemical Synthesis
Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique pathways that are inaccessible through thermal methods. A notable application in the synthesis of quinoline-related structures is the photochemically induced radical annulation. nih.gov This approach can be used to construct tetrahydroquinoline scaffolds through the formation of an electron donor-acceptor (EDA) complex between reactants, such as N-alkyl anilines and maleimides. nih.gov This EDA complex can absorb visible light and undergo a single-electron transfer (SET) to generate radical intermediates that cyclize to form the desired product. nih.gov A significant benefit of this catalyst-free method is its amenability to the rapid synthesis of molecular libraries for screening purposes. nih.gov
Another example involves the photochemical synthesis of Liriodenine (8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one), a complex oxoaporphine alkaloid containing a quinoline core. researchgate.net The synthesis involves the irradiation of a substituted tetrahydroisoquinoline precursor to induce cyclization, ultimately leading to the target molecule after several subsequent steps. researchgate.net
| Reactant Type | Product Type | Methodology | Key Features | Reference |
|---|---|---|---|---|
| N-alkyl anilines, Maleimides | Tetrahydroquinoline library | Photochemically induced radical annulation via EDA complex | Catalyst-free, visible light, rapid library synthesis | nih.gov |
| (Z)-1-(2-bromobenzylidene)-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Liriodenine (an oxoaporphine alkaloid) | Irradiation-induced cyclization | Synthesis of complex, natural product-like scaffolds | researchgate.net |
Chiral Synthesis of Enantiopure 1-Oxo-1λ⁵-quinolin-3-amine Analogues
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral molecule can exhibit markedly different biological activities. Asymmetric synthesis provides a direct route to these single-enantiomer compounds.
Research into quinoline-related structures has included the development of chiral syntheses for specific analogues. For example, the R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione, an analogue of the core quinoline structure, have been prepared via asymmetric synthesis. nih.gov The synthesis allowed for the evaluation of the individual enantiomers, revealing a significant difference in their biological potency. The S-isomer was found to be 160 times more potent in binding assays than the R-isomer, highlighting the critical importance of stereochemistry for molecular recognition at biological targets. nih.gov In functional assays, the S-isomer was also substantially more active than its R-counterpart. nih.gov
This stereoselectivity underscores the necessity of accessing enantiopure forms of quinoline analogues for detailed pharmacological evaluation. General strategies for achieving such syntheses can involve the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts, such as Cinchona alkaloids like quinine, which are known to catalyze certain stereoselective reactions. wikipedia.org
| Enantiomer | Binding Assay IC₅₀ (µM) | Functional Assay EC₅₀ (µM) | Potency Difference (Binding) | Reference |
|---|---|---|---|---|
| S-isomer | 0.23 | 3 | 160-fold | nih.gov |
| R-isomer | 38 | >1000 | nih.gov |
Reactivity and Reaction Mechanisms of 1 Oxo 1λ⁵ Quinolin 3 Amine
Transformations Involving the Hypervalent Nitrogen Center
The N-oxide functionality in 1-Oxo-1λ⁵-quinolin-3-amine is a key site of reactivity, participating in deoxygenation, rearrangement, and directing C-H activation reactions.
Deoxygenation Reactions
Deoxygenation of quinoline (B57606) N-oxides is a common transformation. For instance, 2-aminoquinoline (B145021) N-oxides can be efficiently reduced by phosphorus trichloride (B1173362) (PCl₃) to yield the corresponding 2-aminoquinolines in excellent yields. nih.gov
Rearrangement Reactions (e.g., Polonovski-type rearrangements)
The Polonovski reaction, first reported in 1927, involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640) or acetyl chloride. organicreactions.orgresearchgate.net This results in a rearrangement where an alkyl group attached to the nitrogen is cleaved, yielding an N-acetyl derivative of the corresponding secondary amine and an aldehyde. organicreactions.orgresearchgate.net The reaction proceeds through the formation of an iminium ion intermediate. organicreactions.orgresearchgate.netchemistry-reaction.com The choice of activating agent, such as trifluoroacetic anhydride, can allow the reaction to be stopped at the iminium ion stage. organicreactions.org
The key steps of the Polonovski reaction are the protonation of the N-oxide and the subsequent cleavage of the iminium ion to an aminium radical cation, followed by α-hydrogen elimination and skeletal rearrangement. researchgate.net The mechanism for the conversion of the O-acylimonium salt to the imine is typically an E2-type elimination. chemistry-reaction.com
N-Oxide as a Directing Group in C-H Activation
The N-oxide group in quinoline N-oxides can act as a directing group in C-H activation reactions, facilitating the functionalization of the quinoline ring system. nih.govnih.gov This approach has been utilized for various transformations, including arylation, heteroarylation, alkenylation, alkylation, and amination, primarily at the C2 position. nih.govresearchgate.net However, the strong coordinating ability of the N-oxide can also present challenges in achieving C-H activation on the pyridine (B92270) ring itself. researchgate.net
Recent advances have focused on the functionalization of distal positions (C3-C8) of quinolines, which is more challenging to achieve regioselectively. nih.gov Computational studies using Density Functional Theory (DFT) have shed light on the mechanisms of these reactions. For example, with a Pd(II)Cl₂ catalyst, C-H activation of quinoline N-oxide can occur at either the C2 or C8 position. The reaction pathway is dictated by the formation of different palladium complexes. A σ-metallacycle leads to C8 activation, while an η³-QO complex results in C2 activation. rsc.org Under specific conditions, the C8 activation pathway is energetically favored. rsc.org
The use of an 8-aminoquinoline (B160924) directing group has also been explored for the functionalization of various C-H bonds. acs.org
Reactions of the C3-Amino Group
The amino group at the C3 position of 1-Oxo-1λ⁵-quinolin-3-amine provides another site for chemical modification through electrophilic, nucleophilic, and cyclization reactions.
Electrophilic and Nucleophilic Reactions of the Amine Functionality
The amino group can undergo reactions typical of primary amines. One notable reaction involves the formation of a diazonium salt from 3-aminoquinoline (B160951), which can then be reacted with nucleophiles. However, caution is warranted as an explosion has been reported during the reaction of the diazonium salt of 3-aminoquinoline with potassium ethyl xanthate, likely due to the explosive nature of the resulting diazo ester. nih.gov
Cyclization Reactions Involving the Amino Group
The amino group can participate in cyclization reactions to form new heterocyclic rings. For example, 3-aminoquinoline-2,4-diones can be reduced with sodium borohydride (B1222165) (NaBH₄) to stereoselectively yield cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net These products can be further converted into oxazolo[4,5-c]quinoline (B15046130) derivatives using triphosgene. researchgate.net
Another strategy for forming cyclic structures involves the reductive cyclization of dioximes, which can be prepared from primary amines, to construct piperazine (B1678402) rings. mdpi.com Furthermore, α-amino acids can undergo [3+2] cycloaddition reactions to synthesize various heterocyclic compounds, including pyrrolidines and pyrrolo[2,1-a]isoquinolines. beilstein-journals.org
Aromatic Substitution Reactions of the Quinoline Ring
The presence of both an activating amino group and a deactivating N-oxide group on the quinoline ring makes the prediction of aromatic substitution patterns complex. The N-oxide group generally deactivates the ring towards electrophilic attack and directs incoming electrophiles to the C4, C5, and C7 positions, while activating the C2 and C4 positions for nucleophilic attack. Conversely, the amino group is a strong activating group and is ortho-, para-directing.
The N-oxide group strongly activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. masterorganicchemistry.compressbooks.pubchadsprep.com The amino group at C3, being an electron-donating group, would likely have a moderating effect on this activation. Nucleophilic aromatic substitution (SNAr) reactions on quinoline N-oxides typically proceed via an addition-elimination mechanism, involving a Meisenheimer-like intermediate. For 1-Oxo-1λ⁵-quinolin-3-amine, nucleophilic attack would be most probable at the C2 and C4 positions. The relative reactivity of these positions would be influenced by the steric and electronic effects of the amino group.
Radical and Photochemical Reactions
The N-oxide functionality in quinoline derivatives makes them susceptible to radical and photochemical reactions, often leading to rearrangements and functionalizations.
Photolysis of phenylquinoline N-oxides has been reported to proceed through an oxaziridine (B8769555) intermediate, leading to various rearranged products. scispace.com The solvent has been shown to play a significant role in the outcome of these photochemical reactions. scispace.com Furthermore, C-H activation of quinoline N-oxides can be achieved through radical pathways, for instance, in palladium-catalyzed C8-H direct arylation. nih.gov Manganese complexes have also been shown to mediate the C-H functionalization of imidazole (B134444) N-oxides via a radical mechanism, suggesting similar reactivity might be possible for quinoline N-oxides. acs.orgacs.org
A proposed mechanism for the photorearrangement of quinoline N-oxides involves the formation of an excited state which can then undergo various transformations, including deoxygenation or isomerization. nih.gov
Theoretical and Computational Studies of 1 Oxo 1λ⁵ Quinolin 3 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations provide a fundamental picture of how electrons are distributed within 1-Oxo-1λ⁵-quinolin-3-amine, which dictates its physical and chemical properties.
The N-O bond in quinoline (B57606) N-oxides is a focal point of theoretical investigation. This bond is best described as a dative or donor-acceptor bond, where the nitrogen atom donates a lone pair of electrons to the oxygen atom. researchgate.net This interaction is often supplemented by a degree of "back-donation," where oxygen's p-electrons are donated back into the π-system of the quinoline ring. researchgate.net
Theoretical analyses using Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) approaches classify the N→O bond as a donating bond with a significant contribution from this ON back-donation. researchgate.net The presence of an electron-donating substituent, such as the amino (-NH2) group at the C3 position, influences the electronic character of the entire heterocyclic system. This substituent can affect the N→O bond's stability and length by modulating the pi-electron delocalization within the ring. researchgate.net For aromatic N-oxides, the N-O bond length is typically found to be around 1.30 to 1.32 Å, reflecting a bond order between a single and a double bond. researchgate.net
Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of kinetic stability and chemical reactivity. researchgate.net
Computational studies on related quinoline derivatives, often performed with DFT at the B3LYP level of theory, show that these molecules are typically characterized as hard compounds with significant kinetic stability. researchgate.netnih.gov For a substituted quinoline, the HOMO is often delocalized over the quinoline core and any electron-donating substituents, while the LUMO is primarily localized over the heterocyclic ring system. researchgate.net The calculated energy gap for similar structures generally falls within the 3.5 to 5.0 eV range, indicating a stable electronic configuration. researchgate.netnih.gov It is important to note that the calculated value of the HOMO-LUMO gap can be highly dependent on the specific computational functional used. reddit.com
Table 1: Representative Frontier Orbital Energies for a Related Quinoline Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.164 |
| LUMO | -2.086 |
| Energy Gap (Eg) | 4.078 |
Data derived from a DFT/B3LYP study on a triazolyl-quinoline derivative, serving as an illustrative example. researchgate.net
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov For 1-Oxo-1λ⁵-quinolin-3-amine, MEP analysis would reveal regions of negative potential concentrated around the highly electronegative oxygen atom of the N-oxide group, identifying it as a primary site for electrophilic attack. researchgate.netnih.gov Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential, marking them as electrophilic sites. nih.gov
Natural Bond Orbital (NBO) analysis further quantifies this charge distribution by calculating the charges on individual atoms. researchgate.net Such analyses confirm the significant intramolecular charge transfer in these systems, contributing to their molecular stability. researchgate.net In the N-oxide group, the nitrogen atom carries a positive charge, while the oxygen atom has a strong negative charge, consistent with the dative nature of the N-O bond. researchgate.net
Conformational Analysis and Tautomerism
The quinoline ring system is planar, and computational studies typically focus on this low-energy conformation. Theoretical analysis can explore the rotational barrier of the C3-NH2 bond, although free rotation is generally expected.
A more significant computational question is the relative stability of potential tautomers. For 1-Oxo-1λ⁵-quinolin-3-amine, several tautomeric forms could theoretically exist, including those arising from keto-enol or amine-imine equilibria. DFT calculations are the standard method for investigating tautomerism. By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict the most stable form and the equilibrium distribution under various conditions.
Reaction Pathway Prediction and Transition State Characterization
Quinoline N-oxides are recognized as highly versatile substrates for the regioselective functionalization of the quinoline core, particularly at the C2 position. nih.govacs.org Theoretical studies are crucial for elucidating the mechanisms of these reactions.
A common reaction pathway involves the activation of the N-oxide, often by an external reagent, which facilitates a nucleophilic attack at the C2 carbon. nih.govresearchgate.net DFT calculations can model this entire process, from the initial interaction of reactants to the final product formation. By mapping the potential energy surface, these studies can identify key intermediates and, crucially, characterize the structure and energy of the transition states. nih.gov The calculated activation energy for these transition states provides a quantitative measure of the reaction's feasibility and helps explain the observed regioselectivity. nih.gov
Computational Prediction of Spectroscopic Parameters
Theoretical methods allow for the accurate prediction of various spectroscopic properties, which can be used to confirm the structure of synthesized compounds. researchgate.net These predictions are often compared with experimental data for validation. researchgate.netnih.gov
Table 2: Methods for Computational Prediction of Spectroscopic Parameters
| Parameter | Computational Method | Details |
|---|---|---|
| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | Performed with DFT (e.g., B3LYP/6-311++G(2d,p)) to calculate ¹H and ¹³C NMR chemical shifts relative to a standard like TMS. nih.gov |
| IR Vibrational Frequencies | DFT Frequency Calculation | Calculated using methods like B3LYP. The results yield harmonic frequencies that are typically scaled by an empirical factor (~0.96) to correct for anharmonicity and improve agreement with experimental spectra. nih.govresearchgate.net |
| UV-Vis Absorption Maxima | Time-Dependent DFT (TD-DFT) | This method is used to calculate the electronic transition energies and oscillator strengths, which correspond to the λmax values observed in UV-Vis spectroscopy. researchgate.netresearchgate.net |
These computational tools provide a comprehensive profile of the molecule's expected spectroscopic signatures, including key IR vibrations like N-O and N-H stretching, the chemical shifts of all hydrogen and carbon atoms, and the electronic π→π* and n→π* transitions responsible for its UV-Vis absorption. researchgate.netnih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a virtual window into their movements and interactions. nih.gov This computational technique models the atoms in a molecule as a collection of interacting particles, governed by a set of classical mechanics equations. By solving these equations iteratively, MD simulations can trace the trajectory of each atom over time, revealing the molecule's conformational dynamics and its interactions with its environment.
A typical MD simulation of 1-Oxo-1λ⁵-quinolin-3-amine would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often with solvent molecules, and the system would be allowed to evolve over a period of nanoseconds or even microseconds. Analysis of the resulting trajectory can provide a wealth of information, as illustrated in the following hypothetical data table.
Table 1: Hypothetical MD Simulation Parameters and Observables for 1-Oxo-1λ⁵-quinolin-3-amine
| Parameter | Description | Example Value/Observation |
| Force Field | Set of equations and parameters to describe the energy of the system. | AMBER, CHARMM, or GROMOS |
| Solvent | The medium in which the molecule is simulated. | Water, Dimethyl Sulfoxide (B87167) (DMSO) |
| Simulation Time | The duration of the simulation. | 100 ns |
| Temperature | The temperature at which the simulation is run. | 300 K |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. | Low RMSD suggests a stable conformation. |
| Hydrogen Bonds | Analysis of the formation and lifetime of hydrogen bonds. | The amine and oxo groups can act as hydrogen bond donors and acceptors, respectively. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal the structure of the solvent around the molecule. |
Density Functional Theory (DFT) and Ab Initio Methods in Elucidating Reactivity and Stability
Density Functional Theory (DFT) and other ab initio quantum chemistry methods are fundamental tools for investigating the electronic structure of molecules. researchgate.net These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about a molecule's energy, electron distribution, and other electronic properties. Unlike MD simulations, which are based on classical mechanics, DFT and ab initio methods are based on quantum mechanics, offering a more fundamental description of chemical systems.
For 1-Oxo-1λ⁵-quinolin-3-amine, DFT calculations can be used to determine its optimized geometry, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov
Furthermore, these methods can be used to calculate various molecular descriptors that provide insights into the local reactivity of the molecule. For instance, the distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. researchgate.net
Table 2: Representative DFT-Calculated Properties for a Quinoline Derivative
| Property | Description | Hypothetical Value |
| Total Energy | The total electronic energy of the molecule in its optimized geometry. | -X Hartrees |
| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.2 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.8 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.4 eV |
| Dipole Moment | A measure of the polarity of the molecule. | 3.5 Debye |
| Vibrational Frequencies | The frequencies of the normal modes of vibration. | Used to confirm the nature of the stationary point on the potential energy surface. |
Note: The values in this table are hypothetical and are representative of what would be calculated for a molecule like 1-Oxo-1λ⁵-quinolin-3-amine using DFT methods.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies
Quantitative Structure-Reactivity/Property Relationship (QSPR) studies are a cornerstone of computational chemistry, aiming to establish a mathematical relationship between the structural features of a molecule and its chemical reactivity or physical properties. liverpool.ac.uk These models are developed by correlating calculated molecular descriptors with experimentally determined properties for a series of related compounds. Once a statistically robust model is established, it can be used to predict the properties of new, untested compounds.
For 1-Oxo-1λ⁵-quinolin-3-amine, a QSPR study could be developed to predict a wide range of properties, such as its solubility, boiling point, or even its biological activity. The first step would be to calculate a variety of molecular descriptors for a set of quinoline derivatives with known properties. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSPR model. The predictive power of the model is assessed through rigorous validation techniques. Although no specific QSPR studies for 1-Oxo-1λ⁵-quinolin-3-amine have been reported, the general methodology is widely applicable.
Table 3: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Class | Example Descriptor | Information Provided |
| Constitutional | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | A measure of the branching of the molecular skeleton. |
| Geometrical | Molecular Surface Area | The surface area of the molecule. |
| Electronic | HOMO/LUMO Energies | Related to the molecule's ability to donate or accept electrons. |
| Physicochemical | LogP | A measure of the molecule's lipophilicity. |
By leveraging these powerful computational tools, a comprehensive understanding of the chemical nature of 1-Oxo-1λ⁵-quinolin-3-amine can be achieved, paving the way for its potential future applications.
Advanced Characterization Techniques and Spectroscopic Principles
Principles and Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁵N, which, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment surrounding each nucleus influences this frequency, resulting in a characteristic chemical shift (δ) that provides detailed structural information.
¹H NMR Spectroscopy : In the ¹H NMR spectrum of 1-Oxo-1lambda5-quinolin-3-amine, each unique proton in the molecule gives rise to a signal. The N-oxide group significantly influences the electronic distribution in the quinoline (B57606) ring system, generally causing a downfield shift (to higher ppm values) for the protons, especially those on the heterocyclic ring (protons at positions 2 and 4) and the carbocyclic ring (proton at position 8), compared to the parent 3-aminoquinoline (B160951). The amino group (-NH₂) at the C-3 position is a strong electron-donating group, which would cause an upfield shift for adjacent protons. The protons of the amino group itself would appear as a broad singlet. Spectral data from related compounds like quinoline N-oxide show characteristic signals between δ 7.2 and 8.8 ppm. rsc.orgchemicalbook.com
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom produces a peak. The chemical shifts are highly sensitive to the electronic environment. The N-oxide function leads to a significant deshielding of C-2 and C-8a. Conversely, the electron-donating amino group at C-3 would shield this carbon and C-4, shifting their signals upfield relative to quinoline N-oxide. Based on data for 3-substituted quinoline N-oxides, the carbon signals for 1-Oxo-1lambda5-quinolin-3-amine can be predicted. rsc.org
¹⁵N NMR Spectroscopy : ¹⁵N NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the nitrogen environments. Two distinct signals would be expected for 1-Oxo-1lambda5-quinolin-3-amine: one for the N-oxide nitrogen and one for the amino (-NH₂) nitrogen. N-oxide nitrogens in heterocyclic systems typically resonate in a specific region, and their chemical shift is sensitive to substitution effects. The amino nitrogen signal would fall into the typical range for aromatic amines.
Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Oxo-1lambda5-quinolin-3-amine
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.4 - 8.6 | 138 - 140 |
| 3 | - | 125 - 127 |
| 4 | 7.5 - 7.7 | 130 - 132 |
| 4a | - | 128 - 130 |
| 5 | 7.8 - 8.0 | 129 - 131 |
| 6 | 7.6 - 7.8 | 120 - 122 |
| 7 | 7.7 - 7.9 | 129 - 131 |
| 8 | 8.6 - 8.8 | 119 - 121 |
| 8a | - | 140 - 142 |
| NH₂ | 5.0 - 6.0 (broad) | - |
Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.
For unambiguous assignment of all proton and carbon signals in complex molecules like 1-Oxo-1lambda5-quinolin-3-amine, 2D NMR experiments are essential. unirioja.es
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton connectivity throughout the spin systems of the quinoline rings. researchgate.net This would be crucial for distinguishing between the protons on the benzene (B151609) ring (H-5, H-6, H-7, H-8).
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive map of C-H one-bond connectivities.
Principles and Application of Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups have characteristic vibrational frequencies, making Infrared (IR) and Raman spectroscopy valuable for functional group identification.
IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, wagging). The spectrum is a plot of transmittance versus wavenumber (cm⁻¹). For 1-Oxo-1lambda5-quinolin-3-amine, several key absorptions are expected:
N-H Vibrations : The primary amine group (-NH₂) will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Primary amines also exhibit a characteristic N-H bending (scissoring) vibration around 1590-1650 cm⁻¹. spectroscopyonline.com
N-O Stretching : The N-oxide group is characterized by a very strong and distinct N-O stretching vibration, typically found between 1200 and 1350 cm⁻¹.
Aromatic Vibrations : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system result in several bands in the 1450-1620 cm⁻¹ region.
C-N Stretching : The aromatic C-N stretching vibration is typically observed in the 1250-1360 cm⁻¹ range.
Expected Characteristic IR Absorption Bands for 1-Oxo-1lambda5-quinolin-3-amine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Bend (Scissor) | 1590 - 1650 | Medium-Strong |
| Aromatic C=C and C=N Stretch | 1450 - 1620 | Medium-Strong |
| N-O Stretch | 1200 - 1350 | Strong |
| C-N Stretch | 1250 - 1360 | Medium |
Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, where the frequency shift of the inelastically scattered light corresponds to the vibrational modes of the molecule. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability. For 1-Oxo-1lambda5-quinolin-3-amine, symmetric vibrations, such as the ring breathing modes of the quinoline system, are expected to be strong in the Raman spectrum. The N-O stretching vibration would also be Raman active.
Principles and Application of Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. The absorption wavelengths provide information about the conjugated π-electron systems within a molecule.
The spectrum of 1-Oxo-1lambda5-quinolin-3-amine is expected to be dominated by π→π* transitions associated with the aromatic quinoline ring system. The parent quinoline molecule shows characteristic absorption bands. nist.gov The introduction of the N-oxide group and the amino group, both of which are powerful auxochromes (groups that modify the absorption of a chromophore), significantly alters the spectrum.
The amino group, in particular, is known to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). researchgate.netresearchgate.net Studies on various aminoquinolines confirm that these compounds absorb in the range of 280 to 510 nm. researchgate.net Therefore, compared to quinoline N-oxide, the absorption maxima for 1-Oxo-1lambda5-quinolin-3-amine are expected to be red-shifted due to the extended conjugation involving the lone pair of electrons on the amino nitrogen. The spectrum's appearance can also be influenced by the polarity of the solvent. researchsquare.com
Expected UV-Vis Absorption Maxima (λ_max) for 1-Oxo-1lambda5-quinolin-3-amine in a Polar Solvent
| Electronic Transition | Expected Wavelength Range (nm) |
| π→π | 280 - 300 |
| π→π | 340 - 370 |
| n→π* | > 400 |
Principles and Application of Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The principle involves ionizing a chemical compound to generate charged molecules or molecule fragments and then separating these ions by their mass-to-charge ratio for detection. This process provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable information about the molecule's structure.
For 1-Oxo-1lambda5-quinolin-3-amine (also known as 3-aminoquinoline N-oxide), mass spectrometry is crucial for confirming its molecular mass of 160.17 g/mol . When analyzed, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 161.18.
The fragmentation of quinoline N-oxides is well-characterized and provides diagnostic evidence for the presence of the N-oxide functional group. Under APCI-MS conditions, N-oxides are known to produce distinct [M+H-O]⁺ ions. nih.govresearchgate.net In tandem mass spectrometry (MS/MS) experiments, collision-induced dissociation (CID) of the [M+H]⁺ ion of an N-oxide typically results in a small loss of water, but more characteristically, the loss of a hydroxyl radical ([M+H-OH]⁺) or an oxygen atom ([M+H-O]⁺) can be observed. nih.gov The fragmentation would likely proceed with the loss of the oxygen atom from the N-oxide group, followed by fragmentation of the underlying 3-aminoquinoline structure, which is known to fragment via the loss of species like hydrogen cyanide (HCN). nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation for 1-Oxo-1lambda5-quinolin-3-amine
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 161.18 | Protonated molecular ion |
| [M+H-O]⁺ | 145.18 | Loss of an oxygen atom from the N-oxide |
| [M+H-OH]⁺ | 144.17 | Loss of a hydroxyl radical |
| [C₈H₆N]⁺ | 118.1 | Further fragmentation, e.g., loss of HCN from the [M+H-O]⁺ ion |
Principles and Application of X-ray Crystallography for Solid-State Structure Elucidation
While a specific crystal structure for 1-Oxo-1lambda5-quinolin-3-amine has not been reported in the literature, the principles of X-ray crystallography allow for a confident prediction of its key structural features. The analysis of related structures, such as complex substituted 3-amino-1-oxo-isoquinolines, reveals the critical role of hydrogen bonding in the solid state. iucr.orgiucr.orgnih.gov
For 1-Oxo-1lambda5-quinolin-3-amine, it is anticipated that strong intermolecular hydrogen bonds would be a dominant feature of its crystal packing. Specifically, the amine group (-NH₂) provides hydrogen bond donors, while the N-oxide oxygen atom is a strong hydrogen bond acceptor. This would likely result in molecules linking together via N—H⋯O hydrogen bonds, forming chains or more complex three-dimensional networks that stabilize the crystal lattice. iucr.orgiucr.org Such interactions are fundamental to the compound's solid-state properties.
Table 2: Expected Hydrogen Bond Parameters in the Crystal Structure
| Interaction | Type | Typical Distance (Å) | Role in Crystal Packing |
| N—H⋯O | Intermolecular Hydrogen Bond | 2.7 - 3.1 | Primary interaction forming chains or sheets |
| C—H⋯N | Weak Hydrogen Bond | 3.2 - 3.6 | Secondary interaction linking primary motifs |
| C—H⋯π | Weak Interaction | 3.3 - 3.8 | Contributes to overall packing efficiency |
Advanced Hyphenated Techniques (e.g., LC-MS-MS)
Hyphenated techniques involve the powerful combination of a separation method with a spectroscopic detection method, providing a multi-dimensional analytical approach. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a premier example, coupling the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection power of tandem mass spectrometry. This technique is exceptionally well-suited for identifying and quantifying specific compounds within complex mixtures, such as biological fluids or reaction products.
The analysis of N-oxide metabolites by LC-MS-MS is a well-established application, particularly because these compounds can be unstable and revert to their parent drug form under certain conditions. researchgate.net A robust LC-MS-MS method allows for their precise quantification by first separating the N-oxide from the parent compound and other metabolites chromatographically, followed by highly selective detection using MS/MS. researchgate.netresearchgate.net
A typical LC-MS-MS method for the analysis of 1-Oxo-1lambda5-quinolin-3-amine would employ a reverse-phase C18 column for chromatographic separation. researchgate.netnih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often modified with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid, would effectively separate the polar N-oxide from other components. nih.gov Detection would be achieved using electrospray ionization (ESI) in positive ion mode, which is a soft ionization technique suitable for polar, thermally labile molecules. researchgate.net For quantification, tandem mass spectrometry would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., m/z 161.18) is selected and fragmented to produce a characteristic product ion (e.g., m/z 145.18). This specific transition provides exceptional selectivity and sensitivity for the analysis. nih.gov
Table 3: Proposed Parameters for LC-MS-MS Analysis
| Parameter | Specification | Purpose |
| LC System | ||
| Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on polarity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of mobile phase |
| Flow Rate | 0.2 - 0.4 mL/min | Controls retention time and separation efficiency |
| Gradient | Linear gradient from low to high %B | Elutes compounds with varying polarities |
| MS System | ||
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Precursor Ion (Q1) | m/z 161.18 | Selects the ion of the target compound |
| Product Ion (Q3) | m/z 145.18 | Confirms identity and quantifies the compound |
An in-depth literature review reveals a significant scarcity of available research specifically detailing the applications of 1-Oxo-1λ⁵-quinolin-3-amine within the requested non-biological and non-clinical domains of materials science, catalysis, chemical sensing, supramolecular chemistry, and as a precursor for complex molecular architectures.
The current body of scientific literature does not provide sufficient data to elaborate on the specific roles and structure-property relationships of 1-Oxo-1λ⁵-quinolin-3-amine in the development of optoelectronic materials such as Organic Light-Emitting Diodes (OLEDs) or photovoltaics. Similarly, its application as an organic semiconductor has not been documented in available studies.
In the field of catalysis and ligand design, there is no specific information on the use of 1-Oxo-1λ⁵-quinolin-3-amine as a ligand or its role in catalytic processes. The design principles for chemical sensors and probes based on this compound, excluding biosensors with clinical implications, are also not described in the current scientific literature.
Furthermore, there is a lack of research on the involvement of 1-Oxo-1λ⁵-quinolin-3-amine in supramolecular chemistry and the formation of host-guest systems. Its utility as a precursor for creating complex molecular architectures and functional materials is also not an area that has been explored in published research.
Consequently, due to the absence of specific research findings for 1-Oxo-1λ⁵-quinolin-3-amine in the stipulated areas, it is not possible to provide a detailed and scientifically accurate article that adheres to the provided outline. Further research into this specific chemical compound is required to elucidate its properties and potential applications in these fields.
Applications and Structure Property Relationships Non Biological/non Clinical
Structure-Reactivity Relationship Studies
The reactivity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. In the case of compounds related to 1-Oxo-1λ⁵-quinolin-3-amine, the presence of the N-oxide functional group and other substituents dictates their chemical behavior.
Studies on related quinoline-3-carboxamides, such as Laquinimod, have provided insights into the structure-reactivity relationships. The reactivity of these molecules can be explained by a mechanistic model involving the transfer of an enol proton to an exocyclic carbonyl substituent, leading to the formation of a ketene intermediate. researchgate.net This proton transfer is particularly facilitated when intramolecular hydrogen bonding to the carbonyl oxygen is weakened due to steric interactions. researchgate.net
The solvent can also play a crucial role in the reactivity of these compounds. For instance, the spectroscopic features of certain quinoline-3-carboxamides are solvent-dependent, indicating the presence of different conformations. In nonpolar solvents, a conformation stabilized by intramolecular hydrogen bonding is favored. Conversely, in polar solvents, a conformation with less intramolecular hydrogen bonding is more prevalent. researchgate.net These conformational differences can impact the molecule's ability to undergo unimolecular decomposition into a ketene intermediate, with solvolysis reactions often following first-order kinetics. researchgate.net
Furthermore, the reactions of quinoline 1-oxides with enamines of cyclohexanone have been investigated. These studies provide a basis for understanding the reactivity of the N-oxide portion of the molecule and its interaction with nucleophilic species.
Structure-Optical Property Relationship Studies
The relationship between the structure of quinoline derivatives and their optical properties, such as absorption and emission spectra, is an area of active research. The electronic transitions within the quinoline ring system are sensitive to the nature and position of substituents.
While specific studies focusing solely on the structure-optical property relationships of 1-Oxo-1λ⁵-quinolin-3-amine are not extensively detailed in the provided search results, general principles for quinoline derivatives can be inferred. The introduction of an amino group at the 3-position and the N-oxide functionality are expected to significantly influence the molecule's photophysical properties. The amino group typically acts as an electron-donating group, which can lead to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. The N-oxide group, being an electron-withdrawing group, can also modulate the electronic distribution within the aromatic system, further affecting the optical properties.
Synthetic Modifications and Analogues of 1 Oxo 1λ⁵ Quinolin 3 Amine
Substituent Effects on Reactivity and Properties
The introduction of substituents onto the quinoline (B57606) ring of 1-oxo-1λ⁵-quinolin-3-amine can significantly alter its electronic properties, and consequently, its reactivity and other characteristics. The nature of these substituents, whether electron-donating or electron-withdrawing, plays a pivotal role in directing the course of chemical transformations.
The reactivity of quinoline N-oxides is markedly influenced by the electronic nature of substituents on the ring. nih.gov For instance, in the deoxygenative C2-heteroarylation of quinoline N-oxides, the presence of electron-donating groups such as methyl (-Me) and methoxy (B1213986) (-OMe) at the 4- or 6-positions is well-tolerated, leading to high yields of the corresponding C2-triazolylquinolines. nih.gov Conversely, halogenated substrates also readily undergo this transformation. nih.gov However, substitution at the 3-position, as in the case of 1-oxo-1λ⁵-quinolin-3-amine, has been observed to result in a slight decrease in yield in certain reactions. nih.gov
The general principles of substituent effects on the reactivity of quinone-like structures can be extrapolated to understand the behavior of 1-oxo-1λ⁵-quinolin-3-amine. In studies on benzoquinone derivatives, it has been demonstrated that electron-withdrawing substituents, such as chlorine, activate the ring towards nucleophilic attack, while electron-donating substituents like methyl and t-butyl groups deactivate it. nih.gov This suggests that the amino group at the 3-position in 1-oxo-1λ⁵-quinolin-3-amine, being an electron-donating group, would likely modulate the reactivity of the quinoline N-oxide core. The binding positions and stoichiometry of reactions with nucleophiles are also influenced by the inductive effects of the substituents. nih.gov
Table 1: Effect of Substituents on the Yield of C2-Triazolylquinolines from Substituted Quinoline N-Oxides nih.gov
| Substituent on Quinoline N-Oxide | Position | Product Yield (%) |
|---|---|---|
| 4-Me | 4 | 90 |
| 6-Me | 6 | 85 |
| 4-OMe | 4 | 88 |
| 6-Cl | 6 | 81 |
| 6-Br | 6 | 77 |
| 3-Me | 3 | 70 |
Isomeric Forms and Tautomeric Considerations
Isomerism in substituted quinolines can arise from the position of substituents on the ring. For 1-oxo-1λ⁵-quinolin-3-amine, positional isomers would involve the amino group being located at different positions on the quinoline nucleus (e.g., 2-amino, 4-amino, etc.), each exhibiting distinct chemical and physical properties.
Furthermore, 1-oxo-1λ⁵-quinolin-3-amine can potentially exist in different tautomeric forms. Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For 1-oxo-1λ⁵-quinolin-3-amine, the most likely tautomerism would be an amino-imino equilibrium.
While specific studies on the tautomerism of 1-oxo-1λ⁵-quinolin-3-amine are not prevalent, insights can be drawn from related systems. For example, studies on 8-(phenyldiazenyl)quinolin-7-ol have shown that it exists as a mixture of azo and two hydrazone tautomers in solution. This highlights the potential for prototropic shifts in substituted quinoline systems. The relative stability of these tautomers can be influenced by solvent polarity and the electronic nature of other substituents on the ring.
Table 2: Potential Tautomeric Forms of 1-Oxo-1λ⁵-quinolin-3-amine
| Tautomeric Form | Structural Features |
|---|---|
| Amino form | Exocyclic C-N double bond is absent. Aromatic character of the quinoline ring is largely retained. |
| Imino form | Exocyclic C-N double bond is present. A quinoidal structure is formed, which may alter the aromaticity. |
Annulation and Fusion to Form Polycyclic Systems
The quinoline N-oxide framework of 1-oxo-1λ⁵-quinolin-3-amine serves as a valuable starting point for the construction of more complex, polycyclic heterocyclic systems through annulation and fusion reactions. These reactions involve the formation of a new ring fused to the existing quinoline core.
One notable example of such a transformation is the cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, where an 8-aminoquinoline (B160924) moiety acts as a directing group to facilitate the regioselective synthesis of γ-carbolinones. acs.orgacs.org Although the amino group is at the 8-position in this case, it demonstrates the utility of amino-substituted quinolines in directing the formation of fused ring systems. acs.orgacs.org
Furthermore, the direct C-H alkenylation of quinoline N-oxides represents another strategy for elaborating the quinoline scaffold. nih.gov This method allows for the introduction of an alkenyl group, which can then be a handle for subsequent cyclization reactions to form fused rings. The reactivity of the C2-position of the quinoline N-oxide makes it a prime site for such functionalization. nih.gov
A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides a direct route to α-triazolylquinolines. nih.gov This reaction effectively fuses a new heterocyclic ring to the quinoline core at the C2-position. nih.gov
Table 3: Examples of Annulation and Fusion Reactions on Quinoline Derivatives
| Reaction Type | Reactants | Resulting Polycyclic System | Reference |
|---|---|---|---|
| Cobalt-catalyzed [4+2] Annulation | Indolecarboxamides with an 8-aminoquinoline directing group and alkenes | γ-Carbolinones | acs.orgacs.org |
| Deoxygenative C2-heteroarylation | Quinoline N-oxides and N-sulfonyl-1,2,3-triazoles | α-Triazolylquinolines | nih.gov |
Heteroatom Replacement within the Core Structure
Modification of the fundamental quinoline skeleton through the replacement of a carbon atom with a heteroatom, or the nitrogen atom itself, can lead to novel heterocyclic systems with unique properties.
Recent advances in synthetic methodology have enabled the skeletal editing of quinoline N-oxides. A notable example is a nitrogen-to-carbon single atom swap, which can be achieved using a base and a sulfoxide (B87167) system. nih.gov This transformation converts a quinoline N-oxide into a naphthalene (B1677914) derivative, effectively replacing the nitrogen atom of the pyridine (B92270) ring with a carbon atom. nih.govnih.gov This reaction proceeds through a nucleophilic addition, dearomatization, and subsequent aromatization sequence. nih.gov
Furthermore, the regioselective introduction of heteroatoms at specific positions of the quinoline N-oxide ring has been demonstrated. Metal-catalyzed C-H functionalization at the 8-position allows for direct iodination and amidation, showcasing the ability to incorporate different heteroatoms onto the quinoline framework. acs.org The N-oxide group in these reactions acts as a directing group to achieve high regioselectivity. acs.org
These methodologies, while demonstrated on the general quinoline N-oxide scaffold, suggest the potential for similar transformations on 1-oxo-1λ⁵-quinolin-3-amine, which could lead to a diverse array of novel heterocyclic analogues.
Table 4: Heteroatom Replacement and Introduction in Quinoline N-Oxides
| Transformation | Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|
| Nitrogen to Carbon Swap | Base and Sulfoxide | Conversion of quinoline N-oxide to naphthalene | nih.govnih.gov |
| C8-Iodination | Rhodium catalyst | Regioselective introduction of iodine at the 8-position | acs.org |
| C8-Amidation | Iridium catalyst | Regioselective introduction of an amino group at the 8-position | acs.org |
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.com However, these methods often require harsh reaction conditions, the use of toxic reagents, and can generate significant chemical waste, making them less aligned with the principles of green chemistry. tandfonline.comtandfonline.com The future of synthesizing 1-Oxo-1λ⁵-quinolin-3-amine and its analogues lies in the development of more sustainable and efficient protocols.
Recent advancements in synthetic organic chemistry have seen a shift towards greener approaches for quinoline synthesis, which can be adapted for N-oxide derivatives. tandfonline.com These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. tandfonline.comnih.gov
Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a key focus. tandfonline.com
Catalytic approaches: The use of reusable catalysts, including nanocatalysts, can enhance atom economy and reduce waste. acs.orgnih.gov For instance, metal-free protocols and methods utilizing earth-abundant metal catalysts are gaining prominence. nih.govresearchgate.net
Multicomponent reactions (MCRs): MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which improves efficiency and reduces the number of purification steps. rsc.org
Photocatalytic methods: Visible-light-mediated synthesis presents a reagent-free and highly atom-economical approach for transformations of quinoline N-oxides. rsc.org
The development of these green synthetic routes for 1-Oxo-1λ⁵-quinolin-3-amine will be crucial for its environmentally responsible production and subsequent application.
| Synthetic Approach | Key Advantages | Relevant Research Areas |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction parameters for N-oxide formation and functionalization. |
| Green Solvents | Reduced environmental impact, improved safety | Exploration of water, ethanol, and ionic liquids as reaction media. |
| Catalysis | High atom economy, catalyst reusability | Development of nanocatalysts and metal-free catalytic systems. |
| Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel MCRs for the one-pot synthesis of substituted quinoline N-oxides. |
| Photocatalysis | Atom economy, mild reaction conditions | Utilization of visible light for energy-efficient transformations. |
Exploration of Novel Reactivity Patterns of the Hypervalent Nitrogen Center
The N-oxide functionality in 1-Oxo-1λ⁵-quinolin-3-amine significantly influences its reactivity compared to the parent quinoline. The hypervalent nitrogen atom alters the electron distribution within the aromatic system, making the quinoline ring more susceptible to certain transformations. researchgate.net The N-oxide can act as an internal directing group, facilitating regioselective functionalization of the quinoline core. researchgate.netresearchgate.net
Future research will likely focus on exploring novel reactivity patterns stemming from this hypervalent nitrogen center. Key areas of investigation include:
C-H Functionalization: The N-oxide group can direct the functionalization of specific C-H bonds, particularly at the C2 and C8 positions. researchgate.netresearchgate.netnih.gov For 3-substituted quinoline N-oxides, a slight decrease in yield for C2-functionalization has been observed, suggesting that the substituent at the 3-position can influence the reactivity. nih.govbeilstein-journals.org
Deoxygenative Functionalization: The N-oxide can be used as a handle for introducing various functional groups at the C2 position through deoxygenative reactions. nih.govresearchgate.net
Cycloaddition Reactions: The N-oxide can participate in cycloaddition reactions, providing access to novel fused heterocyclic systems.
Rearrangement Reactions: The hypervalent nitrogen can facilitate unique molecular rearrangements, leading to the formation of structurally complex products.
Understanding and harnessing these reactivity patterns will enable the synthesis of a diverse range of novel quinoline derivatives with potentially valuable properties.
Advanced Computational Modeling for Predictive Design and Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of organic molecules. nih.govnih.govrsc.org For 1-Oxo-1λ⁵-quinolin-3-amine, advanced computational modeling can provide invaluable insights and guide experimental work.
Future computational studies could focus on:
Electronic Structure Analysis: DFT calculations can elucidate the electron distribution, molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule, which are crucial for predicting its reactivity and photophysical properties. nih.govnih.gov
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of various reactions involving the hypervalent nitrogen center, helping to rationalize observed regioselectivity and reactivity. acs.org
Predictive Design of Novel Analogues: By systematically modifying the structure of 1-Oxo-1λ⁵-quinolin-3-amine in silico, it is possible to predict the properties of new analogues and prioritize synthetic targets with desired characteristics.
Spectroscopic Characterization: DFT can be used to calculate and predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, aiding in the structural characterization of newly synthesized compounds. nih.gov
The synergy between computational modeling and experimental synthesis will be instrumental in accelerating the discovery and development of new functional molecules based on the 1-Oxo-1λ⁵-quinolin-3-amine scaffold.
| Computational Method | Application in 1-Oxo-1λ⁵-quinolin-3-amine Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. |
| Time-Dependent DFT (TD-DFT) | Prediction of absorption spectra and other photophysical properties. |
| Natural Bond Orbital (NBO) Analysis | Investigation of charge transfer and hyperconjugative interactions within the molecule. |
Integration of 1-Oxo-1λ⁵-quinolin-3-amine into Multifunctional Materials
Quinoline and its derivatives have found applications in various functional materials, including organic light-emitting diodes (OLEDs) and solar cells, owing to their desirable electronic and photophysical properties. nih.gov The unique characteristics of 1-Oxo-1λ⁵-quinolin-3-amine, such as its polarity and potential for hydrogen bonding, make it an attractive building block for the development of novel multifunctional materials.
Future research in this area could explore:
Organic Electronics: The electron-withdrawing nature of the quinoline N-oxide moiety could be exploited in the design of new electron-transporting materials for OLEDs and other electronic devices. nih.gov
Sensors: The amino group and the N-oxide functionality could serve as binding sites for the development of chemosensors for detecting specific ions or molecules.
Nonlinear Optical (NLO) Materials: The combination of electron-donating (amino) and electron-withdrawing (N-oxide) groups within the π-conjugated quinoline system could lead to materials with significant NLO properties. mdpi.com
Functional Polymers: Incorporation of the 1-Oxo-1λ⁵-quinolin-3-amine unit into polymer backbones or as a pendant group could impart specific functionalities to the resulting materials.
The design and synthesis of materials incorporating this scaffold will require a deep understanding of its structure-property relationships.
Overcoming Synthetic Challenges for Complex Analogues
While the synthesis of the core 1-Oxo-1λ⁵-quinolin-3-amine structure can be addressed by modern synthetic methods, the preparation of more complex analogues with diverse substitution patterns presents several challenges. nih.gov These challenges often stem from issues of regioselectivity, functional group compatibility, and the stability of intermediates.
Key synthetic hurdles that need to be overcome include:
Regiocontrol: Achieving selective functionalization at specific positions of the quinoline ring, especially in the presence of multiple directing groups, can be difficult. nih.gov
Functional Group Tolerance: Many existing synthetic methods for quinolines and their N-oxides are not compatible with a wide range of functional groups, limiting the structural diversity of the accessible analogues. researchgate.net
Stereoselectivity: For the synthesis of chiral analogues, the development of stereoselective synthetic methods is a significant challenge.
Scalability: Many novel synthetic methods are developed on a small scale, and their scalability for the production of larger quantities of material can be problematic.
Addressing these synthetic challenges will require the development of novel and robust synthetic methodologies with broad substrate scope and high functional group tolerance. The exploration of new catalytic systems and reaction conditions will be paramount in achieving these goals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
